2,4-Difluoro-3-methylbenzoic acid
Overview
Description
2,4-Difluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-methylbenzoic acid typically involves the fluorination of 3-methylbenzoic acid. One common method includes the use of potassium permanganate as an oxidizing agent and potassium fluoride as a fluorinating agent . The reaction conditions are generally mild, and the process is environmentally friendly, yielding a high purity product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form different derivatives, while reduction can lead to the formation of alcohols or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation Reactions: Potassium permanganate and chromium trioxide are frequently used.
Reduction Reactions: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohols and aldehydes.
Scientific Research Applications
2,4-Difluoro-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-3-methylbenzoic acid largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
2,4-Difluorobenzoic Acid: Similar structure but lacks the methyl group.
3,4-Difluoro-2-methylbenzoic Acid: Similar structure with different fluorine substitution pattern.
2,6-Difluoro-3-methylbenzoic Acid: Similar structure with different fluorine substitution pattern.
Uniqueness: 2,4-Difluoro-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDCFUHHBCTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553847 | |
Record name | 2,4-Difluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112857-68-8 | |
Record name | 2,4-Difluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112857-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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